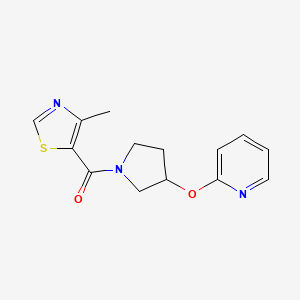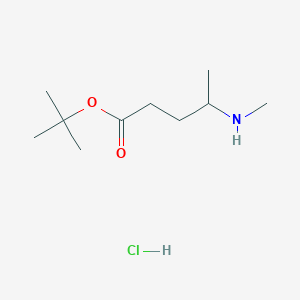![molecular formula C13H15ClN2O4 B2610514 2-{[(2-氯-3-吡啶基)氨基]亚甲基}丙二酸二乙酯 CAS No. 103975-94-6](/img/structure/B2610514.png)
2-{[(2-氯-3-吡啶基)氨基]亚甲基}丙二酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is defined by its molecular formula, C13H15ClN2O4 . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or use a molecular modeling software .Chemical Reactions Analysis
The specific chemical reactions involving Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature .科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridyl group and a malonate ester, makes it a versatile intermediate for constructing complex molecules that could interact with biological targets .
Agriculture
As an agrochemical intermediate, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate may be used in the synthesis of pesticides or herbicides. Its chloropyridyl moiety is particularly of interest for developing compounds that can disrupt the growth of weeds or pests without harming crops .
Material Science
In material science, researchers might investigate the compound’s properties for the development of novel materials. For example, its incorporation into polymers could potentially lead to materials with enhanced durability or specific interaction with light or heat .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .
Biochemistry
In biochemistry, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate might be used as a reagent to study enzyme-catalyzed reactions where similar structures are involved. It could serve as a substrate analog to probe the mechanism of enzymes that interact with pyridine-based molecules .
Pharmacology
Pharmacologically, the compound could be of interest in drug discovery programs. Its potential to modulate biological pathways by interacting with receptors or enzymes makes it a candidate for the development of new therapeutic agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be essential to advance its applications in this field .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

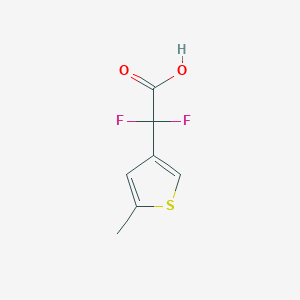
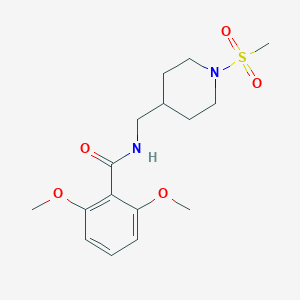
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
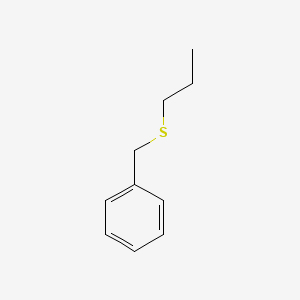
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

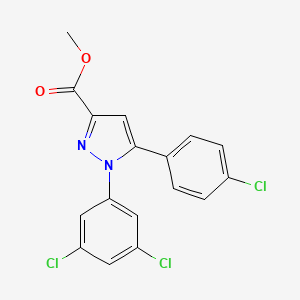

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
